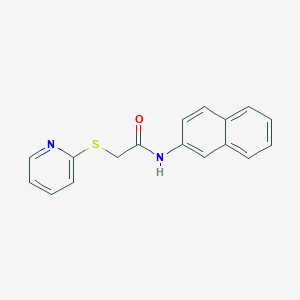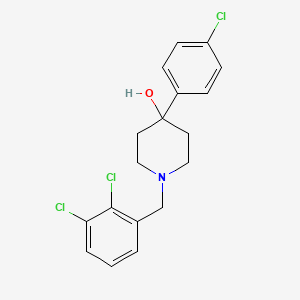![molecular formula C19H19N3O4 B5086108 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5086108.png)
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as PFM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PFM-3 belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide also inhibits the activation of nuclear factor-kappa B (NF-kB), which is a signaling pathway that regulates the expression of genes involved in inflammation and tumor growth. Additionally, 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to modulate the activity of various receptors and ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various tissues and cell types. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms. In addition, 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize and has good stability, which makes it suitable for long-term experiments. However, one of the limitations of using 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective derivatives of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide that can be used for targeted therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in vivo, which may provide insights into its efficacy and safety in humans. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the reaction of 3-acetylphenol with 2-furylmethylamine to obtain the intermediate product, which is then reacted with N-methylpyrazole-3-carboxylic acid to yield 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. The synthesis method has been optimized to produce high yields of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide with good purity and quality.
Wissenschaftliche Forschungsanwendungen
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been shown to possess antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-[(3-acetylphenoxy)methyl]-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(23)14-5-3-6-16(9-14)26-12-15-10-18(21-20-15)19(24)22(2)11-17-7-4-8-25-17/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLXSAUQRNZLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![5-{[4-(2-ethoxyethyl)-1-piperazinyl]carbonyl}quinoxaline trifluoroacetate](/img/structure/B5086056.png)

![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)
![N-(1,3-benzothiazol-2-ylmethyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5086066.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]-2-propanol}](/img/structure/B5086072.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)


![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)